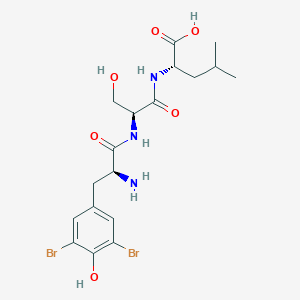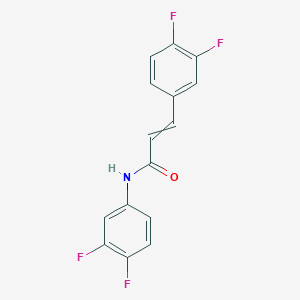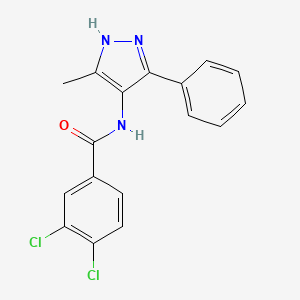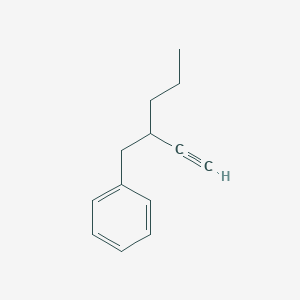
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is composed of three amino acids: 3,5-dibromo-L-tyrosine, L-serine, and L-leucine, linked together in a specific sequence. The presence of bromine atoms in the tyrosine residue imparts distinct chemical properties to the compound, making it a subject of study in medicinal chemistry, biochemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine typically involves the following steps:
Bromination of L-tyrosine: L-tyrosine is first brominated to produce 3,5-dibromo-L-tyrosine. This is achieved by reacting L-tyrosine with bromine in the presence of a suitable solvent, such as acetic acid, and a catalyst like hydrogen bromide (HBr).
Peptide Coupling: The brominated tyrosine is then coupled with L-serine and L-leucine using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of L-tyrosine are brominated in industrial reactors with controlled temperature and pressure conditions to ensure high yield and purity.
Automated Peptide Synthesis: Automated peptide synthesizers are used to couple the brominated tyrosine with L-serine and L-leucine. These machines allow for precise control over reaction conditions and can produce large batches of the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine can undergo various chemical reactions, including:
Oxidation: The bromine atoms in the tyrosine residue can be oxidized to form bromine oxides, which can further react to form more complex structures.
Reduction: The compound can be reduced to remove the bromine atoms, yielding L-tyrosyl-L-seryl-L-leucine.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Bromine oxides and other oxidized derivatives.
Reduction: L-tyrosyl-L-seryl-L-leucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex peptides and proteins. Its unique structure allows for the study of brominated amino acids in peptide chemistry.
Biology: Investigated for its role in cellular signaling pathways and protein interactions. The brominated tyrosine residue can mimic phosphorylated tyrosine, making it useful in studying tyrosine kinase signaling.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent. The bromine atoms enhance the compound’s ability to interact with biological targets.
Industry: Used in the development of novel biomaterials and as a precursor for synthesizing other brominated compounds with industrial applications.
Mécanisme D'action
The mechanism of action of 3,5-dibromo-L-tyrosyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes that recognize brominated tyrosine residues. This includes tyrosine kinases and phosphatases involved in cellular signaling.
Pathways Involved: By mimicking phosphorylated tyrosine, the compound can modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-L-tyrosyl-L-seryl-L-leucine: Similar structure but with only one bromine atom.
L-tyrosyl-L-seryl-L-leucine: Lacks bromine atoms, making it less reactive and less potent in biological applications.
3,5-Diiodo-L-tyrosyl-L-seryl-L-leucine: Contains iodine atoms instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
3,5-Dibromo-L-tyrosyl-L-seryl-L-leucine is unique due to the presence of two bromine atoms in the tyrosine residue. This dual bromination enhances its reactivity and ability to interact with biological targets, making it more potent in various applications compared to its mono-brominated or non-brominated counterparts.
Propriétés
Numéro CAS |
768360-59-4 |
|---|---|
Formule moléculaire |
C18H25Br2N3O6 |
Poids moléculaire |
539.2 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H25Br2N3O6/c1-8(2)3-13(18(28)29)22-17(27)14(7-24)23-16(26)12(21)6-9-4-10(19)15(25)11(20)5-9/h4-5,8,12-14,24-25H,3,6-7,21H2,1-2H3,(H,22,27)(H,23,26)(H,28,29)/t12-,13-,14-/m0/s1 |
Clé InChI |
SKHJMKQBHUMEJN-IHRRRGAJSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)


![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)


![1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene](/img/structure/B14228778.png)
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
![1-Propanone, 3-(4-methoxyphenyl)-1-phenyl-3-[(phenylmethyl)amino]-](/img/structure/B14228792.png)
![[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene](/img/structure/B14228800.png)
